molecular formula C8H15I B1621257 Iodomethylcycloheptane CAS No. 226723-95-1

Iodomethylcycloheptane

Cat. No.: B1621257
CAS No.: 226723-95-1
M. Wt: 238.11 g/mol
InChI Key: VCDFCRRIMCDUPA-UHFFFAOYSA-N
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Description

Iodomethylcycloheptane is an organic compound characterized by a cycloheptane ring with an iodomethyl group attached. This compound is part of the larger family of cycloalkanes, which are known for their ring structures composed entirely of carbon and hydrogen atoms. The presence of the iodine atom in this compound introduces unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodomethylcycloheptane can be synthesized through several methods. One common approach involves the halogenation of cycloheptane. This process typically uses iodine and a suitable catalyst under controlled conditions to introduce the iodomethyl group into the cycloheptane ring. The reaction is usually carried out in an inert solvent such as dichloromethane, with the temperature carefully regulated to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, industrial processes often incorporate purification steps such as distillation or recrystallization to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Iodomethylcycloheptane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form cycloheptanone derivatives.

    Reduction Reactions: Reduction of this compound can yield cycloheptane or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or ammonia, typically under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

    Substitution: Cycloheptanol or cycloheptylamine derivatives.

    Oxidation: Cycloheptanone.

    Reduction: Cycloheptane.

Scientific Research Applications

Iodomethylcycloheptane is utilized in various scientific research applications due to its unique chemical properties:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of radiolabeled tracers for imaging studies.

    Medicine: Research into potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the synthesis of specialty chemicals and materials science investigations.

Mechanism of Action

The mechanism of action of iodomethylcycloheptane involves its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity is primarily due to the electron-withdrawing nature of the iodine atom, which makes the carbon-iodine bond susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Iodomethylcyclopentane: Similar structure but with a five-membered ring.

    Iodomethylcyclohexane: Contains a six-membered ring.

    Bromomethylcycloheptane: Similar structure but with a bromine atom instead of iodine.

Uniqueness

Iodomethylcycloheptane is unique due to its seven-membered ring structure and the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its analogs. The larger ring size can influence the compound’s conformational flexibility and reactivity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

iodomethylcycloheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15I/c9-7-8-5-3-1-2-4-6-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDFCRRIMCDUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376663
Record name Iodomethylcycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226723-95-1
Record name Iodomethylcycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of triphenylphosphine (24.59 g; 92.8 mmol) and imidazole (6.40 g; 93.1 mmol) in methylene chloride (100 mL) cooled to 0° C. and Iodine (23.52 g; 92.7 mmol) was added portionwise over a 10 minute period. A solution of cycloheptane methanol (9.14 g; 71.3 mmol) dissolved in methylene chloride (50 mL) was then added over a 5 minute period. The cooling bath was removed and the mixture allowed to warm to room temperature and stirred overnight. The mixture was diluted with methylene chloride, washed with water and the organic layer dried (magnesium sulfate), filtered and concentrated in vacuo. The crude product was chromatographed (eluent:hexanes) to give 15.35 g (93%) of cycloheptylmethyl iodide as an oil.
Quantity
24.59 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23.52 g
Type
reactant
Reaction Step Two
Quantity
9.14 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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